1-Chloroisoquinoline-4-carboxylic acid
CAS No.: 1260794-26-0
Cat. No.: VC0088735
Molecular Formula: C10H6ClNO2
Molecular Weight: 207.613
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260794-26-0 |
|---|---|
| Molecular Formula | C10H6ClNO2 |
| Molecular Weight | 207.613 |
| IUPAC Name | 1-chloroisoquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H6ClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5H,(H,13,14) |
| Standard InChI Key | VAPWFBQHRVYUDV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Identifiers
1-Chloroisoquinoline-4-carboxylic acid possesses a distinctive molecular structure represented by various chemical identifiers as detailed below:
The structure consists of an isoquinoline core with a chlorine atom at position 1 and a carboxylic acid group at position 4. The carboxylic acid moiety is directly attached to the heterocyclic ring system, creating a functionalized scaffold with potential for further chemical derivatization.
Physical and Chemical Properties
Based on available data and predictions, 1-Chloroisoquinoline-4-carboxylic acid exhibits the following physical and chemical properties:
The relatively low predicted pKa value indicates that the carboxylic acid group is quite acidic, which is expected due to the electron-withdrawing effects of both the heterocyclic system and the chlorine substituent. This acidity might contribute to the compound's potential interactions with biological targets, particularly in drug development contexts.
Synthesis Methods
Synthesis from 4-Bromo-1-chloroisoquinoline
A documented synthetic approach for 1-Chloroisoquinoline-4-carboxylic acid involves the use of 4-Bromo-1-chloroisoquinoline as a starting material, reacting with carbon dioxide under specific conditions . The reaction proceeds through the following steps:
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Treatment of 4-Bromo-1-chloroisoquinoline with tert-butyl lithium in tetrahydrofuran/hexane at -80°C under an inert argon atmosphere
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Addition of carbon dioxide (dry ice)
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Workup with water and pH adjustment using sodium hydroxide and concentrated hydrochloric acid
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Isolation of the precipitated product
The detailed procedure as reported in the literature is as follows:
"1.40 g (5.77 mmol) of 36 [4-Bromo-1-chloroisoquinoline] in dry THF (30 ml) was cooled to -80 °C under argon then and solution of t-BuLi (12.70 mmol, 7.47 ml of 1.7 M solution in hexane) was added dropwise via syringe and stirred at -80 °C for 20 min. The reaction mixture was poured onto crushed dry ice under nitrogen, 50 ml of water was added and solution was made basic using 1 M NaOH solution. The aqueous solution was washed with EtOAc (3× 50 ml) and acidified with concd HCl (a white precipitate was immediately formed). The precipitate was filtered off and dried under vacuum to yield 900 mg of acid 37 [1-Chloroisoquinoline-4-carboxylic acid] (yield 75%)."
This synthetic pathway demonstrates a lithium-halogen exchange followed by carboxylation, a common strategy for introducing carboxylic acid groups to aromatic and heteroaromatic systems. The reported yield of 75% indicates an efficient transformation.
Analytical Data
Predicted Collision Cross Section Data
Mass spectrometry analysis of 1-Chloroisoquinoline-4-carboxylic acid has yielded predicted collision cross section (CCS) values for various ionic forms of the molecule, as detailed in Table 1 below:
Table 1: Predicted Collision Cross Section Values for 1-Chloroisoquinoline-4-carboxylic acid
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 208.01599 | 138.5 |
| [M+Na]⁺ | 229.99793 | 154.0 |
| [M+NH₄]⁺ | 225.04253 | 147.6 |
| [M+K]⁺ | 245.97187 | 146.9 |
| [M-H]⁻ | 206.00143 | 140.5 |
| [M+Na-2H]⁻ | 227.98338 | 146.0 |
| [M]⁺ | 207.00816 | 141.6 |
| [M]⁻ | 207.00926 | 141.6 |
These CCS values provide important information for analytical identification and characterization of the compound using ion mobility mass spectrometry techniques . The data demonstrates that various ionic forms of the molecule exhibit different collision cross sections, which can be utilized for precise identification in complex mixtures.
Applications and Biological Significance
Role as a Chemical Intermediate
1-Chloroisoquinoline-4-carboxylic acid serves as a valuable intermediate in organic synthesis . The carboxylic acid group provides a versatile handle for further functionalization through various transformations, including:
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Amide formation
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Ester synthesis
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Reduction to alcohols
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Decarboxylation reactions
Additionally, related isoquinolone-4-carboxylic acids have been shown to undergo Friedel-Crafts cyclization to form indenoisoquinolines, which are reported to act as inhibitors of topoisomerase I, an enzyme involved in DNA replication . This suggests that 1-Chloroisoquinoline-4-carboxylic acid could serve as a precursor to similar biologically active compounds.
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